molecular formula C18H23NO B3164626 {[2-(Benzyloxy)phenyl]methyl}(butyl)amine CAS No. 893609-23-9

{[2-(Benzyloxy)phenyl]methyl}(butyl)amine

Cat. No. B3164626
CAS RN: 893609-23-9
M. Wt: 269.4 g/mol
InChI Key: RNGFGWHWEQETPE-UHFFFAOYSA-N
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Description

“{[2-(Benzyloxy)phenyl]methyl}(butyl)amine” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with six carbon atoms and has alternating double and single bonds . The compound also contains an amine group (-NH2), a benzyloxy group (benzene ring attached to an oxygen atom), and a butyl group (four carbon alkyl chain) .


Molecular Structure Analysis

The molecular structure of “{[2-(Benzyloxy)phenyl]methyl}(butyl)amine” is complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic core, while the amine group introduces polarity and the potential for hydrogen bonding . The benzyloxy group is a benzene ring attached to an oxygen atom, which could contribute to the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving “{[2-(Benzyloxy)phenyl]methyl}(butyl)amine” would depend on the specific conditions and reagents present. The compound could potentially undergo reactions typical of amines, such as acid-base reactions or nucleophilic substitution . The benzene ring could also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{[2-(Benzyloxy)phenyl]methyl}(butyl)amine” would depend on its molecular structure. For example, the presence of the polar amine group could make the compound soluble in polar solvents . The aromatic benzene ring could contribute to the compound’s stability and affect its reactivity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of {[2-(Benzyloxy)phenyl]methyl}(butyl)amine, focusing on six unique fields:

Pharmaceutical Development

{[2-(Benzyloxy)phenyl]methyl}(butyl)amine: has shown potential in the development of new pharmaceuticals, particularly as a scaffold for designing novel therapeutic agents. Its unique structure allows for the modification of various functional groups, making it a versatile candidate for drug discovery and development .

Cancer Research

In cancer research, {[2-(Benzyloxy)phenyl]methyl}(butyl)amine has been investigated for its potential as an inhibitor of specific enzymes involved in cancer cell proliferation. Studies have shown that it can effectively inhibit the activity of coactivator-associated arginine methyltransferase 1 (CARM1), which plays a crucial role in the progression of certain cancers .

Neuroprotective Agents

Research has indicated that {[2-(Benzyloxy)phenyl]methyl}(butyl)amine may have neuroprotective properties. It has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antimicrobial Agents

The compound has also been explored for its antimicrobial properties. It has demonstrated activity against a range of bacterial and fungal pathogens, suggesting its potential use in developing new antimicrobial agents to combat resistant strains .

Organic Synthesis

In the field of organic synthesis, {[2-(Benzyloxy)phenyl]methyl}(butyl)amine serves as a valuable intermediate. Its structure allows for various chemical transformations, making it useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Catalysis

{[2-(Benzyloxy)phenyl]methyl}(butyl)amine: has been studied for its role as a ligand in catalytic processes. Its ability to coordinate with metal centers makes it useful in catalyzing a variety of chemical reactions, including cross-coupling reactions and hydrogenation .

Future Directions

The future directions for research on “{[2-(Benzyloxy)phenyl]methyl}(butyl)amine” could include exploring its potential applications in various fields, such as medicine or materials science. Further studies could also investigate its reactivity and behavior under different conditions .

properties

IUPAC Name

N-[(2-phenylmethoxyphenyl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-2-3-13-19-14-17-11-7-8-12-18(17)20-15-16-9-5-4-6-10-16/h4-12,19H,2-3,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGFGWHWEQETPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[2-(Benzyloxy)phenyl]methyl}(butyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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